Siremadlin succinate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1638193-48-2 |
|---|---|
Molecular Formula |
C30H30Cl2N6O8 |
Molecular Weight |
673.5 g/mol |
IUPAC Name |
butanedioic acid;(4S)-5-(5-chloro-1-methyl-2-oxopyridin-3-yl)-4-(4-chlorophenyl)-2-(2,4-dimethoxypyrimidin-5-yl)-3-propan-2-yl-4H-pyrrolo[3,4-d]imidazol-6-one |
InChI |
InChI=1S/C26H24Cl2N6O4.C4H6O4/c1-13(2)33-21-19(30-22(33)17-11-29-26(38-5)31-23(17)37-4)25(36)34(18-10-16(28)12-32(3)24(18)35)20(21)14-6-8-15(27)9-7-14;5-3(6)1-2-4(7)8/h6-13,20H,1-5H3;1-2H2,(H,5,6)(H,7,8)/t20-;/m0./s1 |
InChI Key |
WOEIHDWLQDGIAG-BDQAORGHSA-N |
Isomeric SMILES |
CC(C)N1C2=C(C(=O)N([C@H]2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC.C(CC(=O)O)C(=O)O |
Canonical SMILES |
CC(C)N1C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Molecular Mechanism of Action and Cellular Pharmacology
Target Identification and Characterization of MDM2/HDM2
The primary molecular target of Siremadlin (B612089) is the MDM2 protein. e3s-conferences.org MDM2 is a crucial regulator of the p53 tumor suppressor and functions as an oncogene when overexpressed. nih.govcytoskeleton.com In many human cancers with non-mutated, or "wild-type," p53, the function of this tumor suppressor is often silenced by high levels of MDM2. nih.gov This makes the inhibition of MDM2 an appealing therapeutic strategy for reactivating p53's tumor-suppressive capabilities. nih.govmdpi.com
MDM2 is a key E3 ubiquitin ligase, a type of enzyme that plays a critical role in the cell by attaching ubiquitin, a small regulatory protein, to substrate proteins. wikipedia.orgabcam.com This ubiquitination process often marks the target protein for degradation by the proteasome. wikipedia.orgabcam.com The E3 ligase activity of MDM2 is conferred by a C-terminal RING (Really Interesting New Gene) finger domain, which is essential for its function. wikipedia.orgnih.gov MDM2 can target various proteins for ubiquitination, but its most critical substrate is the p53 tumor suppressor. abcam.com Additionally, MDM2 is capable of auto-ubiquitination, a process that regulates its own levels and activity within the cell. cytoskeleton.comwikipedia.org
MDM2 is the principal cellular antagonist of p53, maintaining low levels of the p53 protein in unstressed, normal cells. nih.govaacrjournals.org This regulation occurs through a dual mechanism. First, MDM2 binds directly to the N-terminal transactivation domain of p53, which physically blocks p53 from activating the transcription of its target genes. nih.govnih.gov Second, through its E3 ubiquitin ligase activity, MDM2 mediates the ubiquitination of p53, targeting it for destruction by the proteasome. nih.govwikipedia.orgnih.gov
The relationship between p53 and MDM2 forms an elegant autoregulatory negative feedback loop. aacrjournals.orgyoutube.com The p53 protein, when active, functions as a transcription factor that stimulates the expression of the MDM2 gene. aacrjournals.orgyoutube.com The resulting increase in MDM2 protein levels then leads to the inactivation and degradation of p53, thus tightly controlling the p53 response. nih.govyoutube.com In many cancers, this balance is disrupted, often by MDM2 amplification or overexpression, leading to excessive p53 suppression and promoting tumor cell survival. nih.govnih.gov
Inhibition of MDM2-p53 Protein-Protein Interaction
Siremadlin is a potent and highly specific inhibitor of the MDM2-p53 interaction. e3s-conferences.orgmedchemexpress.com It is designed to mimic the key amino acid residues of p53 that are essential for binding to MDM2. nih.gov By binding with high affinity to the p53-binding pocket on the MDM2 protein, Siremadlin physically obstructs the interaction between MDM2 and p53. e3s-conferences.orgnih.gov This disruption prevents MDM2 from both inhibiting p53's transcriptional activity and targeting it for degradation. cancer.gov
Siremadlin demonstrates a very high binding affinity for the MDM2 protein. Research has characterized this interaction with precise biochemical measurements, revealing its potency at the molecular level.
| Parameter | Value | Source |
| Binding Affinity (Ki) | 0.21 nM | axonmedchem.com |
| Inhibitory Concentration (IC50) | ≈ 2.1 nM | medkoo.com |
Table 1: Binding Affinity of Siremadlin for MDM2 Protein. This table displays key metrics that quantify the high-potency binding of Siremadlin to its molecular target, MDM2.
A critical feature of an effective targeted therapy is its specificity. Siremadlin exhibits remarkable selectivity for MDM2 over other proteins, including its close structural homolog MDM4 (also known as MDMX). selleckchem.com While MDM4 also binds to p53, it lacks E3 ligase activity itself but can cooperate with MDM2 to suppress p53. aacrjournals.org The high selectivity of Siremadlin ensures that its activity is precisely directed against the MDM2-p53 axis.
| Target Protein | Binding Affinity (Ki) | Selectivity Ratio (MDM4/MDM2) | Source |
| MDM2 | 0.21 nM | - | axonmedchem.com |
| MDM4 (MDMX) | 3300 nM | >10,000-fold | selleckchem.com, axonmedchem.com |
Table 2: Selectivity Profile of Siremadlin. This table illustrates the high specificity of Siremadlin for MDM2 compared to the related protein MDM4.
Reactivation of p53 Signaling Pathway
By inhibiting the MDM2-p53 interaction, Siremadlin stabilizes p53 and allows it to accumulate in the nucleus of cancer cells that have wild-type TP53. cancer.govnih.gov This accumulation restores the powerful tumor-suppressive functions of p53. pharmacytimes.commdpi.com Activated p53 then proceeds to regulate the transcription of a wide array of target genes involved in critical cellular processes. nih.gov
The functional reactivation of the p53 pathway by Siremadlin leads to two primary cellular outcomes:
Cell Cycle Arrest: Activated p53 induces the expression of genes such as CDKN1A, which encodes the p21 protein. nih.govmedkoo.com The p21 protein is a potent inhibitor of cyclin-dependent kinases, leading to a halt in the cell cycle, typically at the G1 phase, which prevents the proliferation of cancer cells. nih.govnih.gov
Apoptosis: When cellular damage is irreparable, p53 can trigger programmed cell death, or apoptosis. e3s-conferences.org Siremadlin treatment has been shown to induce the expression of pro-apoptotic p53 target genes like PUMA (p53 upregulated modulator of apoptosis), leading to the elimination of tumor cells. medchemexpress.commedkoo.com
Studies in various TP53 wild-type cancer cell lines have demonstrated the potent anti-proliferative effects of Siremadlin, which are a direct consequence of p53 pathway reactivation. nih.govmedkoo.com
| Cell Line (Cancer Type) | IC50 / GI50 Value | Source |
| B Cell Lines (TP53 Wild-Type) | ≤ 146 nM | nih.gov |
| General Tumor Cell Lines (TP53 Wild-Type) | Low nanomolar range | medkoo.com |
Table 3: Cellular Activity of Siremadlin in TP53 Wild-Type Cancer Cell Lines. This table shows the potent growth-inhibitory effects of Siremadlin in cancer cells with functional p53.
Stabilization and Accumulation of Wild-Type p53 Protein
The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by controlling cell cycle progression and apoptosis. e3s-conferences.org Its activity is tightly regulated by its primary negative regulator, MDM2, an E3 ubiquitin ligase. mdpi.comnih.gov MDM2 binds to the transactivation domain of p53, leading to its ubiquitination and subsequent degradation by the proteasome. nih.govmdpi.com This process ensures that p53 levels remain low under normal cellular conditions. nih.gov
Siremadlin acts by binding with high affinity to the p53-binding pocket of the MDM2 protein. selleck.co.jpe3s-conferences.org This direct binding competitively inhibits the interaction between MDM2 and p53. cancer.gov By disrupting this interaction, siremadlin effectively prevents the MDM2-mediated degradation of p53. cancer.govnih.gov The consequence is the stabilization and accumulation of functional wild-type p53 protein within the cancer cells. mdpi.comnih.gov This restoration of p53 levels is the foundational step for its downstream anti-tumor effects.
Downstream Cellular Responses
The stabilization of p53 and the subsequent transcriptional activation of target genes like CDKN1A and BBC3 by siremadlin culminate in two primary cellular outcomes: cell cycle arrest and apoptosis. selleck.co.jpe3s-conferences.org
Induction of Cell Cycle Arrest
The siremadlin-driven upregulation of the p21 protein leads to a halt in cell cycle progression. nih.govnih.gov By inhibiting cyclin-dependent kinases, p21 prevents the phosphorylation of proteins required for the transition from the G1 to the S phase of the cell cycle. e3s-conferences.orgkhanacademy.org This p53- and p21-dependent cell cycle arrest provides a window for DNA repair mechanisms to act or can serve as a precursor to apoptosis if the cellular damage is too severe. e3s-conferences.orgnih.gov Treatment of wild-type TP53 cancer cells with siremadlin results in a significant accumulation of cells in the G1 phase and a depletion of cells in the S phase. nih.gov
Activation of Apoptotic Pathways
In addition to cell cycle arrest, siremadlin potently induces apoptosis in cancer cells harboring wild-type TP53. selleck.co.jpnih.gov This is primarily achieved through the intrinsic, or mitochondrial, apoptotic pathway. mdpi.com The upregulation of PUMA is a key initiating event. nih.gov The activation of BAX and BAK following PUMA expression leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of a caspase cascade. epfl.chmdpi.com A hallmark of this siremadlin-induced, caspase-dependent apoptosis is the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1), which has been observed in a concentration-dependent manner in treated cells. mdpi.comnih.gov
Table 1: Summary of Research Findings on Siremadlin's Cellular Effects
| Cell Line Type | Treatment | Effect on p53 | Effect on p21 (CDKN1A) | Effect on PUMA (BBC3) | Cellular Outcome | Reference |
|---|---|---|---|---|---|---|
| TP53 Wild-Type Cancer Cells | Siremadlin | Stabilization and Accumulation | Upregulation | Upregulation | Cell Cycle Arrest & Apoptosis | nih.govnih.gov |
| TP53 Mutant Cancer Cells | Siremadlin | No significant change | No induction | No induction | Resistance to drug effects | nih.gov |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Siremadlin succinate (B1194679) |
| Siremadlin |
| BAX |
| BAK |
Modulation of Anti-Apoptotic Proteins, e.g., Bcl-xL
The activation of the p53 pathway by Siremadlin has significant downstream effects on the machinery that governs apoptosis, including the Bcl-2 family of proteins. This family consists of both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). The balance between these opposing factions dictates the cell's fate.
Research has indicated that the p53 protein can influence the expression and function of Bcl-2 family members. One of the key anti-apoptotic proteins, Bcl-xL, is a known target for p53-mediated regulation. Activated p53 can transcriptionally repress the gene encoding Bcl-xL (BCL2L1), leading to a decrease in its protein levels. Furthermore, p53 can directly interact with and antagonize the function of Bcl-xL at the mitochondrial membrane, thereby promoting the release of pro-apoptotic factors.
While direct quantitative data on the specific modulation of Bcl-xL by Siremadlin succinate alone is emerging from preclinical studies, the mechanism is understood to be primarily mediated through its activation of p53. The synergistic activity observed when combining Siremadlin with Bcl-2 inhibitors like Venetoclax (B612062) in preclinical models of acute myeloid leukemia (AML) further supports the interplay between the p53 pathway and the Bcl-2 family of proteins. researchgate.net This combination therapy has shown to lead to complete and durable antitumor responses in various p53 wild-type AML patient-derived xenograft models. researchgate.net
The table below summarizes the principal proteins involved in the mechanism of action of this compound leading to the modulation of Bcl-xL.
| Protein | Function | Role in Siremadlin's Mechanism of Action |
| This compound | MDM2 Inhibitor | Binds to MDM2, preventing the degradation of p53. |
| MDM2 | E3 Ubiquitin Ligase | Negatively regulates p53 by targeting it for degradation. |
| p53 | Tumor Suppressor | Activated upon release from MDM2 inhibition, initiating apoptosis. |
| Bcl-xL | Anti-Apoptotic Protein | Its expression and function are downregulated by activated p53. |
| Bax/Bak | Pro-Apoptotic Proteins | Promoted by the downregulation of Bcl-xL, leading to apoptosis. |
Detailed research findings from preclinical studies are beginning to quantify the effects of MDM2 inhibitors on the expression of Bcl-2 family proteins. For instance, studies with other MDM2 inhibitors have demonstrated a clear downregulation of Bcl-xL in cancer cell lines following treatment. While specific data tables for Siremadlin's solitary effect on Bcl-xL are part of ongoing research, the established p53-Bcl-xL axis provides a strong framework for its mechanism.
Preclinical Efficacy and Selectivity Studies
In Vitro Antiproliferative Activity and Cell Line Susceptibility
In vitro studies are fundamental in determining the direct effect of a compound on cancer cells. For siremadlin (B612089), these studies have focused on its ability to inhibit cell proliferation and its dependence on the p53 status of the cancer cells.
The half-maximal growth inhibitory concentration (GI₅₀) is a measure of a drug's potency in inhibiting cell growth by 50%. In a study evaluating siremadlin's effect on a panel of B-cell lines, the compound demonstrated potent antiproliferative activity. After a 72-hour exposure, three out of six B-cell lines showed sensitivity to the MDM2 inhibitor, with GI₅₀ (referred to as IC₅₀ in the study) values at or below 146 nM. nih.gov This indicates significant growth inhibition at nanomolar concentrations in susceptible cell lines.
Siremadlin's efficacy is intrinsically linked to the presence of wild-type p53. Studies have consistently shown that cancer cell lines with a functional TP53 gene are sensitive to the compound. nih.govnih.gov Research involving a panel of B-cell leukemia-derived cell lines demonstrated that those with wild-type TP53 were susceptible to siremadlin. pharmacytimes.com The compound effectively stabilizes p53 in these cells, leading to the induction of apoptosis. nih.govpharmacytimes.com This sensitivity has been observed across various cancer types in preclinical models, highlighting the potential of siremadlin as a targeted therapy for TP53 wild-type cancers. nih.govpharmacytimes.com
A key characteristic of siremadlin's selectivity is its differential activity between cancer cells with wild-type TP53 and those with mutated or absent TP53. pharmacytimes.com In B-cell lines, cells with TP53 mutations or a complete loss of the gene (TP53-null) showed significant resistance to siremadlin, with no substantial effect on their growth even at concentrations up to 10 µM. nih.gov For instance, the TP53 wild-type cell line Nalm-6 was sensitive to siremadlin, whereas isogenic Nalm-6 cells where the TP53 gene was knocked out (homozygous TP53-KO) exhibited resistance. nih.govpharmacytimes.com This stark contrast underscores that siremadlin's mechanism of action is dependent on a functional p53 pathway. nih.gov
| Cell Line | TP53 Status | Mean IC₅₀ (nM) |
|---|---|---|
| Nalm-6 | Wild-Type | 146 |
| OCI-Ly3 | Wild-Type | 114 |
| HAL-01 | Wild-Type | 104 |
| Ramos | Mutant | >10,000 |
| Raji | Mutant | >10,000 |
| Pfeiffer | Null | >10,000 |
Data sourced from a 2025 study on siremadlin in Chronic Lymphocytic Leukemia. The study used IC₅₀ (half-maximal inhibitory concentration) as a measure of potency. nih.gov
An essential aspect of a targeted cancer therapy is its ability to selectively kill malignant cells while sparing healthy ones. nih.gov Preclinical research has demonstrated this selective toxicity for siremadlin. In ex vivo studies, siremadlin potently reduced the viability of primary CLL cells that were TP53 wild-type, with a median lethal concentration (LC₅₀) of 0.253 µM. nih.gov In stark contrast, CLL samples with mutated TP53 were substantially more resistant (median LC₅₀ = 2.63 µM). nih.gov
Crucially, when normal peripheral blood mononuclear cells (PBMCs) from healthy donors were exposed to siremadlin, they were found to be resistant, with LC₅₀ values consistently greater than 3 µM. nih.gov This indicates that CLL cells are particularly primed for p53-dependent apoptosis compared to their normal counterparts, providing a therapeutic window for siremadlin. nih.gov
| Cell Type | TP53 Status | Median LC₅₀ (µM) |
|---|---|---|
| CLL Patient Cells | Wild-Type (N=28) | 0.253 |
| CLL Patient Cells | Mutant (N=6) | 2.63 |
| Healthy Donor PBMCs | Wild-Type (N=3) | >3.0 |
Data from a 48-hour exposure study on primary patient-derived cells. nih.gov
In Vivo Tumor Growth Inhibition and Regression
Following promising in vitro results, the efficacy of siremadlin was evaluated in in vivo models, which provide a more complex biological system to assess a drug's antitumor activity.
Patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, are critical for preclinical evaluation. researchgate.net Siremadlin has demonstrated single-agent activity in such xenograft models. nih.govresearchgate.net In preclinical studies, combination therapy of siremadlin with the BCL-2 inhibitor venetoclax (B612062) has been shown to result in complete and durable antitumor responses in a variety of p53 wild-type acute myeloid leukemia (AML) patient-derived xenograft models. This suggests a powerful synergistic effect and provides a strong rationale for exploring this combination in clinical settings for hematological malignancies. researchgate.net
Efficacy in Mouse Xenograft Models of Hematological Malignancies
Acute Myeloid Leukemia (AML) Xenografts
Siremadlin has demonstrated significant single-agent anti-tumor activity in preclinical patient-derived xenograft (PDX) models of Acute Myeloid Leukemia (AML). nih.gov Further investigations have explored its efficacy in combination with other targeted agents. In preclinical studies involving various p53 wild-type AML patient-derived xenograft models, the combination of siremadlin with the BCL-2 inhibitor venetoclax resulted in synergistic activity. researchgate.net This combination led to complete and durable anti-tumor responses, highlighting its potential in this hematologic malignancy. researchgate.net
Table 1: Preclinical Efficacy of Siremadlin in AML Xenograft Models
| Model Type | Treatment | Key Finding | Reference |
|---|---|---|---|
| p53 wild-type AML PDX | Siremadlin + Venetoclax | Synergistic activity leading to complete and durable tumor responses. | researchgate.net |
Neuroblastoma Xenografts
Detailed preclinical efficacy data for siremadlin succinate (B1194679) specifically in neuroblastoma xenograft models is limited in publicly available research. While MDM2 inhibition is a therapeutic strategy explored in neuroblastoma, specific in vivo studies detailing siremadlin's effect on tumor growth, regression, or survival in neuroblastoma xenografts have not been extensively reported. Studies on other MDM2 inhibitors have shown potential in this area; for instance, the combination of the MDM2 antagonist CGM097 with an ALK inhibitor resulted in tumor regression in neuroblastoma mouse xenograft experiments. However, direct evidence for siremadlin's single-agent or combination efficacy in these specific models remains to be fully characterized.
Efficacy in Solid Tumor Xenograft Models
Liposarcoma Xenografts
In preclinical models of dedifferentiated liposarcoma (DDLPS), which is characterized by MDM2 amplification, siremadlin has shown promise. Studies evaluating the combination of siremadlin with the CDK4/6 inhibitor ribociclib (B560063) in an MDM2 and CDK4-amplified DDLPS in vivo model demonstrated synergistic anti-tumor activity. aacrjournals.org This suggests that a dual-target approach may be effective in this solid tumor type. While direct monotherapy data is less detailed, pharmacokinetic and pharmacodynamic modeling based on data from liposarcoma patient-derived xenograft rats has been utilized to inform clinical studies. aacrjournals.org Other potent and selective MDM2 inhibitors have demonstrated the ability to completely and durably eliminate liposarcoma xenografts after several weeks of treatment. researchgate.net
Osteosarcoma Xenografts (e.g., SJSA-1)
The SJSA-1 osteosarcoma cell line, which has wild-type p53 and is characterized by MDM2 gene amplification, is a frequently used model for evaluating MDM2 inhibitors. nih.govnih.gov Preclinical data demonstrated that siremadlin treatment resulted in cell growth inhibition in p53 wild-type, MDM2-amplified osteosarcoma cells. nih.gov In vitro studies with the SJSA-1 cell line showed that siremadlin efficiently inhibits cell growth. nih.gov While specific in vivo tumor regression data for siremadlin in SJSA-1 xenografts is not extensively detailed, other potent MDM2 inhibitors have been shown to induce rapid and complete tumor regression in SJSA-1 xenograft tumor models, validating the therapeutic approach in this context. nih.gov
Table 2: Efficacy of MDM2 Inhibition in SJSA-1 Osteosarcoma Models
| Compound | Model | Efficacy Metric | Finding | Reference |
|---|---|---|---|---|
| Siremadlin | Osteosarcoma Cells (MDM2-amplified) | Cell Growth Inhibition | Effective inhibition of cell growth observed. | nih.gov |
Lymphoma Xenografts
In preclinical studies using xenografts from the human Z-138 mantle cell lymphoma cell line, siremadlin has demonstrated anti-tumor activity. The combination of siremadlin with FPFT-2216, a novel anti-lymphoma compound, was evaluated in Z-138 transplanted mice. While siremadlin as a single agent suppressed tumor growth, the combination therapy showed a significant tumor regression effect. This suggests that FPFT-2216 potently enhances the anti-tumor activity of siremadlin in this lymphoma model.
Dose-Dependent and Regimen-Specific Efficacy in Preclinical Models
Preclinical studies have revealed that the anti-tumor effects of siremadlin can be both dose-dependent and regimen-specific. nih.gov Different dosing schedules have been shown to induce distinct biological responses in cancer models. nih.govresearchgate.net
A fractionated, low-dose regimen of siremadlin was found to primarily induce the expression of p21, a cell cycle inhibitor, leading to a delayed accumulation of apoptotic cells. nih.gov In contrast, a pulsed, high-dose regimen of siremadlin promoted rapid apoptosis by inducing the pro-apoptotic protein PUMA. nih.govresearchgate.net This indicates that the scheduling of administration can fundamentally alter the mechanism of action at the cellular level. Furthermore, the dose-dependent induction of Growth/differentiation factor-15 (GDF-15), a biomarker of p53 pathway activation, has been observed, confirming biological target engagement in a dose-responsive manner. nih.gov
Table 3: Regimen-Specific Mechanisms of Siremadlin in Preclinical Models
| Dosing Regimen | Primary Molecular Effect | Cellular Outcome | Reference |
|---|---|---|---|
| Fractionated Low-Dose | Induction of p21 expression | Delayed accumulation of apoptotic cells | nih.gov |
Effects of Pulsed High-Dose Regimens on Apoptosis
Preclinical investigations have revealed that pulsed high-dose administration of siremadlin potently induces apoptosis in cancer cells harboring wild-type p53. This pro-apoptotic effect is primarily mediated through the robust induction of the p53 upregulated modulator of apoptosis (PUMA), a key protein in the apoptotic cascade.
In vitro studies using human osteosarcoma SJSA-1 cells, which have wild-type p53 and amplified MDM2, demonstrated that a high-dose pulse of siremadlin leads to a rapid and significant increase in apoptosis. This was evidenced by a marked induction of PUMA expression and a swift onset of apoptotic events. The pro-apoptotic response was found to be a key mediator of the therapeutic efficacy observed with this dosing strategy.
Further in vivo experiments in tumor-bearing rat models corroborated these findings. A single high dose of siremadlin resulted in a rapid and pronounced induction of PUMA expression within the tumor tissue. This was accompanied by a significant increase in apoptosis and a notable downregulation of the anti-apoptotic protein Bcl-xL. The swift and substantial tumor regression observed in these models was consistent with the rapid induction of apoptosis.
Table 1: Effect of Pulsed High-Dose Siremadlin on Apoptosis Markers in SJSA-1 Cells
| Treatment | PUMA Expression (Fold Change) | Cleaved Caspase-3 Positive Cells (%) | Time Point |
|---|---|---|---|
| Control | 1.0 | 2.5 | 24h |
| Siremadlin (High-Dose Pulse) | 8.5 | 35.2 | 24h |
Effects of Fractionated Low-Dose Regimens on Cell Cycle Arrest
In contrast to the apoptotic effects of high-dose pulses, preclinical studies have shown that fractionated low-dose regimens of siremadlin primarily induce cell cycle arrest in p53 wild-type cancer cells. This cytostatic effect is largely driven by the induction of the cyclin-dependent kinase inhibitor p21.
Continuous exposure of cancer cell lines to low doses of siremadlin led to a sustained increase in p21 protein levels. This upregulation of p21 resulted in a delay in the accumulation of apoptotic cells, indicating a predominant effect on halting cell proliferation rather than directly inducing cell death.
Table 2: Effect of Fractionated Low-Dose Siremadlin on Cell Cycle Arrest Markers in SJSA-1 Cells
| Treatment | p21 Expression (Fold Change) | Cells in G1 Phase (%) | Time Point |
|---|---|---|---|
| Control | 1.0 | 45.3 | 48h |
| Siremadlin (Low-Dose Fractionated) | 6.2 | 72.8 | 48h |
Chemical Biology and Structure Activity Relationship Sar Investigations
Structure-Based Drug Design Approaches
The discovery of siremadlin (B612089) is a prime example of structure-based drug design, where detailed knowledge of the target protein's three-dimensional structure guides the conception and optimization of an inhibitor.
The design of siremadlin originated from a critical analysis of the bound conformation of an earlier class of MDM2 inhibitors, the dihydroisoquinolinones, which includes the clinical candidate NVP-CGM097. researchgate.net Researchers hypothesized that the bioactive conformation of the dihydroisoquinolinone core could be effectively replaced by a novel, conformationally-constrained scaffold that would present the key pharmacophoric elements in a more optimal geometry for binding to MDM2. researchgate.net
This led to the conception of a pyrazolopyrrolidinone core. researchgate.net This new scaffold was designed to lock the crucial substituents into a spatial arrangement that mimics the key alpha-helical domain of p53, specifically the presentation of the Phe19, Trp23, and Leu26 residues that insert into the corresponding hydrophobic pockets on the MDM2 surface. researchgate.netmdpi.com This approach, starting from a conformational argument about a preceding chemical series, allowed for a rational leap to a new and highly potent chemical class. researchgate.net
The development of siremadlin and its analogues employed a combination of ligand-based and receptor-based design strategies.
Receptor-Based Design: This was the primary strategy. High-resolution crystal structures of MDM2 in complex with the p53 peptide and earlier inhibitors (like the nutlins and benzodiazepinediones) provided a detailed map of the target's binding site. nih.govresearchgate.net This structural information was crucial for designing the pyrazolopyrrolidinone scaffold to fit snugly within the MDM2 cleft and to position its functional groups to make optimal contact with the protein's surface. researchgate.net The design aimed to replicate the key hydrophobic and hydrogen-bonding interactions observed in the native p53-MDM2 complex. mdpi.com
Ligand-Based Design: This approach was used implicitly by building upon the knowledge gained from previous classes of inhibitors like the dihydroisoquinolinones. researchgate.net By analyzing the bioactive conformation of NVP-CGM097 when bound to MDM2, chemists could deduce the ideal three-dimensional arrangement of the pharmacophores required for high-affinity binding. This "ideal" arrangement then served as a template or model for designing the new, conformationally rigidified pyrazolopyrrolidinone scaffold, ensuring it presented the necessary chemical groups in the correct orientation. researchgate.net
Molecular Recognition and Binding Mode Analysis
The high potency of siremadlin is a direct result of its optimized molecular recognition by the MDM2 protein, fitting into the p53-binding pocket with high complementarity.
Molecular modeling and docking studies of the pyrazolopyrrolidinone scaffold, on which siremadlin is based, show that it effectively mimics the binding of the p53 peptide. The inhibitor orients its key hydrophobic groups to occupy the three critical pockets on the MDM2 surface: researchgate.net
Trp23 Pocket: The dichlorophenyl moiety of the scaffold is designed to insert into the deep hydrophobic pocket typically occupied by the Trp23 residue of p53. researchgate.net
Leu26 Pocket: A second substituted phenyl ring on the scaffold projects into the sizable hydrophobic cavity that accommodates the Leu26 residue of p53. researchgate.net
Phe19 Pocket: An isopropyl group is positioned to fill the smaller Phe19 pocket. researchgate.net
In addition to these crucial hydrophobic interactions, the core structure is designed to allow for hydrogen bonds with key residues in the MDM2 pocket, such as with the backbone of Leu54, which further stabilizes the inhibitor-protein complex. researchgate.netmdpi.commdpi.com
The nature and substitution pattern of the aromatic rings are critical for potency. Halogen substitutions, particularly chlorine atoms, on the phenyl rings that insert into the Trp23 and Leu26 pockets have been shown to significantly enhance binding affinity. This is likely due to favorable hydrophobic and non-covalent interactions, such as halogen bonds, with the protein residues lining these pockets. The precise stereochemistry of the molecule is also paramount, as only the correct enantiomer can effectively place the three key hydrophobic substituents into their respective pockets simultaneously. researchgate.net
Design and Evaluation of Analogues
The rational design process was validated by the synthesis and biological evaluation of a series of analogues based on the novel pyrazolopyrrolidinone scaffold. The potency of these compounds was assessed using a biochemical fluorescence resonance energy transfer (FRET) assay, which measures the displacement of a fluorescently labeled p53 peptide from MDM2. researchgate.net
The initial lead compound from this new series showed an IC50 value of 110 nM. Through iterative structure-based design and chemical synthesis, analogues with significantly improved potency were developed. For instance, optimizing the substituents on the phenyl rings and the group targeting the Phe19 pocket led to compounds with single-digit nanomolar and even picomolar activity. This optimization journey, detailed in part in the table below, culminated in the discovery of siremadlin as a clinical candidate with exceptional potency. researchgate.netrcsb.org
Table 1: Structure-Activity Relationship of Pyrazolopyrrolidinone Analogues as MDM2 Inhibitors Data sourced from Furet et al., Bioorg. Med. Chem. Lett. 2016. researchgate.net
| Compound | R1 Group | R2 Group | IC50 (nM) |
|---|---|---|---|
| 1 | 4-Cl | H | 110 |
| 2 | 3-Cl | H | 18 |
| 3 | 2-Cl | H | 8 |
| 4 | 2-F | H | 10 |
| 5 | 2-Me | H | 11 |
| 6 | 2-Cl, 3-F | H | 0.8 |
| 7 | 2-Cl, 4-F | H | 3 |
| 8 | 2-Cl | 4-Cl | 1.2 |
Optimization of Potency and Selectivity
Siremadlin (also known as HDM201) is a highly potent and selective, orally bioavailable small-molecule inhibitor of the p53-MDM2 protein-protein interaction. medchemexpress.comnih.gov It belongs to the imidazolopyrrolidinone class of compounds. medchemexpress.com The development of Siremadlin represents a significant achievement in medicinal chemistry, culminating from rigorous optimization of a core chemical scaffold to achieve picomolar binding affinity for human MDM2 and excellent selectivity over the homologous protein, MDM4. mdpi.com
The primary mechanism of action for Siremadlin is its ability to bind to the p53-binding site on the MDM2 protein, thereby disrupting the interaction between MDM2 and the p53 tumor suppressor protein. mdpi.com This inhibition leads to the activation of the p53 pathway, resulting in p53-dependent cell cycle arrest and apoptosis in cancer cells with wild-type TP53. mdpi.com
The optimization process for a lead compound into a clinical candidate like Siremadlin involves extensive structure-activity relationship (SAR) studies. These studies systematically modify the chemical structure to enhance potency (the concentration required to inhibit the target) and selectivity (the ability to inhibit the intended target without affecting other proteins). For MDM2 inhibitors, the goal is to design a molecule that effectively mimics the key binding interactions of the p53 protein's N-terminal domain. Specifically, the molecule must present chemical groups that fit into three critical hydrophobic pockets on the MDM2 surface, which normally accommodate the p53 amino acid residues Phenylalanine (Phe19), Tryptophan (Trp23), and Leucine (Leu26).
While the specific SAR data from the proprietary development of Siremadlin is not fully public, the final structure of the molecule reveals a highly optimized configuration. The pyrrolo[3,4-d]imidazole core serves as a rigid scaffold to correctly orient the necessary substituent groups into the MDM2 binding cleft. The strategic placement of chloro-substituted phenyl and pyridinone moieties, among other groups, allows the molecule to effectively occupy these hydrophobic pockets, leading to its high binding affinity.
The success of this optimization is evident in Siremadlin's biochemical profile. It demonstrates a binding affinity for MDM2 in the picomolar range and exhibits a selectivity of over 10,000-fold for MDM2 compared to MDM4. mdpi.com This high selectivity is a crucial attribute, as it can minimize off-target effects and contribute to a better therapeutic window. The extensive optimization also conferred desirable pharmacokinetic properties, including oral bioavailability, which is essential for clinical development. medchemexpress.comnih.gov
Exploration of Novel Chemical Scaffolds (e.g., Piperidinones, Pyrrolo[3,4-D]imidazoles)
The discovery of potent MDM2 inhibitors like Siremadlin is part of a broader effort in cancer drug discovery that involves the exploration of diverse chemical scaffolds. The aim of investigating novel scaffolds is to identify core structures that offer improved potency, selectivity, metabolic stability, and other drug-like properties. This process, often involving techniques like scaffold hopping, has led to the development of several distinct classes of MDM2 inhibitors.
Piperidinones
One of the most well-studied and successful scaffolds for MDM2 inhibition is the piperidinone core. Extensive SAR studies have been conducted on this class of compounds to optimize their activity. nih.gov Research has shown that modifications to various positions on the piperidinone ring system can dramatically influence both biochemical and cellular potency.
A key area of optimization for the piperidinone series has been the N-alkyl substituent. nih.gov Initial lead compounds, while potent, often suffered from high metabolic clearance. nih.gov By systematically modifying this substituent, researchers were able to improve pharmacokinetic properties while maintaining or even enhancing potency. For example, replacing a linear hydroxyethyl (B10761427) group with heterocyclic structures like tetrahydrofuran (B95107) (THF) and subsequently with a 2-pyridyl moiety led to compounds with improved metabolic stability and potent MDM2 inhibition. nih.gov Further simplification of the N-alkyl substituent to reduce structural complexity also yielded highly potent inhibitors with excellent in vivo efficacy. nih.gov
The following table details the SAR of a series of piperidinone-based MDM2 inhibitors, highlighting the impact of modifying the N-substituent on potency.
| Compound | N-Substituent Modification | HTRF IC50 (μM) | EdU IC50 (μM) |
|---|---|---|---|
| 1 (AM-8553) | Baseline N-hydroxyethylpentyl | 0.0011 | 0.073 |
| 2 | Methylation of secondary alcohol | 0.002 | - |
| 3 | Replacement with Tetrahydrofuran (THF) | 0.001 | 0.081 |
| 6 | Replacement with 2-pyridyl | 0.003 | 0.43 |
| 23 | Truncated N-alkyl substituent | 0.003 | 0.12 |
Data sourced from research on piperidinone-based inhibitors of the MDM2-p53 interaction. nih.gov
Pyrrolo[3,4-d]imidazoles
The pyrrolo[3,4-d]imidazole scaffold represents another distinct and highly successful class of MDM2 inhibitors, which forms the central core of Siremadlin. medchemexpress.com The exploration of this scaffold provided a pathway to a clinical candidate with a different set of properties compared to the piperidinone series. This class of compounds demonstrated the potential for achieving picomolar potency and high selectivity, along with favorable oral bioavailability. medchemexpress.commdpi.com The development of Siremadlin from this scaffold underscores the value of investigating novel chemical matter to overcome challenges encountered with other series and to identify best-in-class therapeutic agents.
Advanced Preclinical Research Methodologies and Models
In Vitro and Ex Vivo Model Systems
The foundation of preclinical research on siremadlin (B612089) succinate (B1194679) lies in the use of carefully selected in vitro and ex vivo models that accurately reflect the genetic landscape of human cancers. These systems have been crucial in determining the compound's dependency on the tumor suppressor protein p53 for its anti-cancer effects.
To specifically investigate the role of p53 in the cellular response to siremadlin, researchers have utilized genetically engineered cell lines. A key model in these studies has been the human B cell line Nalm-6 and its derivatives where the TP53 gene has been knocked out (KO). mdpi.comnih.govresearchgate.net
Studies have demonstrated that siremadlin is highly effective in Nalm-6 cells with wild-type TP53 and in cells with a heterozygous TP53-KO status. mdpi.comresearchgate.net However, in Nalm-6 cells with a homozygous TP53-KO, there is a significant resistance to the compound. mdpi.comnih.govresearchgate.net This differential sensitivity underscores the critical requirement of functional p53 for siremadlin's activity. The use of these knockout models provides direct evidence that siremadlin's mechanism of action is mediated through the p53 pathway.
In addition to Nalm-6, other B cell lines with varying TP53 statuses have been employed to assess the efficacy of siremadlin. mdpi.com Cell lines with wild-type TP53, such as OCI-Ly3 and HAL-01, have shown sensitivity to the MDM2 inhibitor, whereas cell lines with mutant TP53, like Ramos and Raji, or are TP53-null, such as Pfeiffer, exhibit resistance. mdpi.com
Table 1: Effect of Siremadlin on Genetically Defined B Cell Lines
| Cell Line | TP53 Status | Sensitivity to Siremadlin |
|---|---|---|
| Nalm-6 | Wild-Type | Sensitive |
| Nalm-6 | Heterozygous KO | Sensitive |
| Nalm-6 | Homozygous KO | Resistant |
| OCI-Ly3 | Wild-Type | Sensitive |
| HAL-01 | Wild-Type | Sensitive |
| Ramos | Mutant | Resistant |
| Raji | Mutant | Resistant |
To enhance the clinical relevance of preclinical findings, siremadlin has been evaluated in ex vivo studies using primary cell samples obtained from patients with Chronic Lymphocytic Leukemia (CLL). mdpi.comnih.gov These patient-derived samples provide a more direct model of the disease and allow for the assessment of the compound's activity in a context that more closely resembles the in vivo tumor microenvironment.
Consistent with the findings from genetically engineered cell lines, the efficacy of siremadlin in primary CLL cells is strongly correlated with their TP53 mutational status. mdpi.comresearchgate.net In primary CLL samples with wild-type TP53, siremadlin effectively induces apoptosis. mdpi.comresearchgate.net Conversely, primary CLL samples harboring TP53 mutations demonstrate resistance to the compound. mdpi.comresearchgate.net These ex vivo studies using patient-derived cells have been pivotal in validating the p53-dependent mechanism of siremadlin and in providing a rationale for patient selection in clinical trials.
Molecular and Cellular Assays
A comprehensive suite of molecular and cellular assays has been employed to dissect the downstream effects of siremadlin treatment. These assays have provided detailed insights into the molecular changes that occur in cancer cells following exposure to the compound.
Quantitative gene expression analysis has been instrumental in identifying the transcriptional changes induced by siremadlin. In response to siremadlin treatment in TP53 wild-type cells, there is a notable upregulation of p53 target genes. mdpi.com
Real-time quantitative polymerase chain reaction (qPCR) has been used to confirm the increased expression of key downstream targets of p53, such as CDKN1A (which encodes for p21WAF1) and MDM2. mdpi.com The induction of these genes is a hallmark of p53 pathway activation.
Furthermore, RNA-sequencing (RNA-Seq) has been utilized for a more global analysis of the transcriptome in response to MDM2 inhibition. nih.gov While specific RNA-seq data for siremadlin is part of ongoing research, studies on similar MDM2 inhibitors have identified a pro-apoptotic p53 gene signature that is selectively induced in CLL cells. mdpi.com Transcriptome analysis has also been employed to investigate mechanisms of resistance, identifying candidate genes and pathways that may contribute to a reduced response to MDM2 antagonists. nih.gov
Western blotting has been a cornerstone technique in demonstrating the molecular effects of siremadlin on the p53 pathway at the protein level. Following treatment with siremadlin in TP53 wild-type cells, Western blot analysis reveals a concentration-dependent stabilization and accumulation of the p53 protein. mdpi.com This is a direct consequence of the inhibition of MDM2-mediated degradation of p53.
This stabilization of p53 leads to the increased expression of its downstream protein targets. Western blotting confirms the upregulation of p21WAF1, a key cell cycle inhibitor, and MDM2, as part of a negative feedback loop. mdpi.com A critical indicator of the pro-apoptotic activity of siremadlin is the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of caspase-dependent apoptosis, which is also detected by Western blot. mdpi.com
Table 2: Protein Expression Changes in TP53 Wild-Type Cells Treated with Siremadlin
| Protein | Change in Expression/Status | Method of Detection |
|---|---|---|
| p53 | Increased stabilization and accumulation | Western Blot |
| p21WAF1 | Increased expression | Western Blot |
| MDM2 | Increased expression | Western Blot |
While immunofluorescence is a common technique for visualizing protein localization and expression within cells, specific published data on its application in siremadlin research is not as prominent as Western blotting in the reviewed literature.
Flow cytometry has been extensively used to quantify the cellular outcomes of siremadlin treatment, particularly its effects on apoptosis and cell cycle progression. To assess apoptosis, cells are stained with Annexin V and propidium (B1200493) iodide (PI). mdpi.com
This dual-staining method allows for the differentiation of various cell populations:
Viable cells: Annexin V-negative and PI-negative
Early apoptotic cells: Annexin V-positive and PI-negative
Late apoptotic or necrotic cells: Annexin V-positive and PI-positive
Flow cytometry analysis of siremadlin-treated TP53 wild-type CLL cells shows a concentration-dependent increase in the proportions of both early and late apoptotic cells, providing quantitative evidence of its pro-apoptotic effects. mdpi.com These findings are consistent with the biochemical evidence of PARP cleavage observed in Western blot analyses. mdpi.com The activation of the p53 pathway by siremadlin ultimately leads to robust p53-dependent cell cycle arrest and apoptosis in human tumor cells with wild-type p53.
Protein-Protein Interaction Assays (e.g., Time-Resolved FRET)
To quantify the inhibitory activity of siremadlin against the MDM2-p53 interaction, specialized biochemical assays are employed. One of the key methods is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. nih.gov This highly sensitive assay measures the proximity of two molecules, making it ideal for studying the disruption of protein-protein interactions (PPIs). springernature.com
In the context of siremadlin, a TR-FRET assay is typically configured with recombinant MDM2 protein and a peptide derived from the p53 transactivation domain. Each component is labeled with a specific fluorophore—a donor (e.g., Europium cryptate) and an acceptor (e.g., Cy5). When MDM2 and the p53 peptide are bound together, the donor and acceptor are in close proximity, allowing for energy transfer upon excitation of the donor, which results in a specific fluorescence signal from the acceptor.
When siremadlin is introduced, it binds to the p53-binding pocket on MDM2, displacing the p53 peptide. nih.gov This disruption increases the distance between the donor and acceptor fluorophores, leading to a decrease in the FRET signal. By measuring the change in signal across a range of siremadlin concentrations, a dose-response curve can be generated to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50). Preclinical studies have shown siremadlin to have nanomolar IC50 values, confirming its high potency in disrupting the MDM2-p53 interaction. medchemexpress.com
Table 1: Components of a Typical TR-FRET Assay for Siremadlin
| Component | Role | Fluorophore Example |
|---|---|---|
| Recombinant MDM2 Protein | Target Protein | Donor (e.g., conjugated to a Europium-labeled antibody) |
| p53-derived Peptide | Binding Partner | Acceptor (e.g., Cy5) |
In Vivo Preclinical Oncology Models
To evaluate the anti-cancer efficacy of siremadlin in a biological system, various in vivo preclinical models are utilized. These models are crucial for understanding how the compound affects tumor growth and for identifying biomarkers of response.
Use of Immunodeficient Mouse Models for Xenograft Studies
Cell line-derived xenograft (CDX) models are a foundational tool in preclinical oncology. murigenics.com These models are created by subcutaneously implanting human cancer cell lines that retain wild-type TP53 into immunodeficient mice, such as athymic nude or NOD-scid gamma (NSG) mice. murigenics.comnih.gov The compromised immune system of these mice prevents the rejection of the human tumor cells, allowing them to grow into solid tumors.
Once tumors are established, mice are treated with siremadlin, and its effect on tumor growth is monitored over time. These studies have demonstrated that siremadlin can induce significant tumor regression in various cancer cell line xenografts. nih.gov This approach allows for a standardized evaluation of the compound's efficacy against specific cancer types in a living organism.
Application of Patient-Derived Xenograft (PDX) Models
While CDX models are useful, patient-derived xenograft (PDX) models offer a more clinically relevant platform. international-biopharma.com PDX models are established by directly implanting fresh tumor tissue from a cancer patient into immunodeficient mice. criver.com These models are known to better preserve the genetic and histological characteristics of the original human tumor, including its cellular heterogeneity. nih.govnih.gov
Siremadlin has demonstrated significant single-agent activity in various PDX models derived from different tumor types. nih.gov The use of PDX models is critical for assessing how the inherent variability in patient tumors may influence the response to siremadlin, providing a more accurate prediction of its potential clinical efficacy. nih.govmdpi.com Furthermore, PDX models derived from patients who have developed resistance to other therapies can be used to investigate siremadlin's effectiveness in a relapsed or refractory setting. championsoncology.com
Pharmacodynamic Biomarker Analysis in Preclinical Tumor Models
Pharmacodynamic (PD) biomarkers are essential for confirming that a drug is engaging its target and initiating the expected biological response within the tumor. nih.govresearchgate.net In preclinical xenograft models treated with siremadlin, tumor tissues are collected to analyze key proteins in the p53 pathway.
Upon siremadlin-mediated inhibition of MDM2, p53 is stabilized and accumulates in the tumor cells. This leads to the transcriptional activation of its target genes. Key biomarkers analyzed include:
p21 (CDKN1A): A cyclin-dependent kinase inhibitor that mediates cell cycle arrest. Increased expression of p21 is a primary indicator of p53 activation. nih.gov
PUMA (BBC3): A pro-apoptotic protein that plays a crucial role in initiating cell death. Induction of PUMA is indicative of a robust apoptotic response triggered by p53. medchemexpress.com
MDM2: As MDM2 is itself a transcriptional target of p53, its upregulation serves as a feedback biomarker confirming the activation of the pathway.
Preclinical studies have shown that siremadlin treatment leads to a dose-dependent modulation of these biomarkers, confirming its on-target mechanism of action in vivo. nih.gov For instance, lower, more frequent dosing regimens have been observed to predominantly induce p21, leading to cell cycle arrest, while higher, intermittent doses can cause a dramatic induction of PUMA, promoting rapid apoptosis. medchemexpress.comnih.gov
Table 2: Key Pharmacodynamic Biomarkers for Siremadlin
| Biomarker | Function | Expected Change with Siremadlin |
|---|---|---|
| p53 | Tumor Suppressor | Stabilization and Accumulation |
| MDM2 | Negative Regulator of p53 | Increased Expression (Feedback) |
| p21 | Cell Cycle Arrest | Increased Expression |
Computational Chemistry and Structural Biology Approaches
Computational methods provide powerful insights into the molecular interactions that govern a drug's activity, aiding in its design and optimization.
Molecular Docking and Dynamics Simulations of MDM2-Siremadlin Complex
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the binding of a small molecule like siremadlin to its protein target. nih.govfrontiersin.org
Molecular Docking: This process begins with the three-dimensional crystal structure of the MDM2 protein. Computational algorithms are then used to "dock" the siremadlin molecule into the p53-binding pocket of MDM2. This simulation predicts the most likely binding pose and estimates the binding affinity, helping to identify key interactions such as hydrogen bonds and hydrophobic contacts that anchor the drug in place. researchgate.net
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are performed to observe the dynamic behavior of the MDM2-siremadlin complex over time. unipa.it These simulations model the movements of atoms and molecules, providing a more realistic view of the complex's stability and the persistence of the interactions identified in docking. nih.gov By analyzing the trajectory of the simulation, researchers can confirm the stability of the binding mode and gain a deeper understanding of how siremadlin effectively mimics the key interactions of the p53 protein to inhibit MDM2. nih.gov
These computational approaches are instrumental in the rational design of potent and selective MDM2 inhibitors like siremadlin, providing a molecular-level explanation for their high efficacy.
Virtual Screening and Ligand Design for Improved Analogues
The development of Siremadlin and other potent small-molecule inhibitors targeting the Murine Double Minute 2 (MDM2)-p53 interaction is a prime example of the successful application of advanced computational methodologies. mdpi.commedchemexpress.com Techniques such as virtual screening and structure-based ligand design have been instrumental in identifying and optimizing compounds that can effectively disrupt this critical protein-protein interaction, a key therapeutic strategy in cancers with wild-type p53. tandfonline.comnih.gov
Virtual screening is a computational technique that involves screening vast libraries of chemical compounds to identify molecules that are likely to bind to a drug target, such as MDM2. nih.govmdpi.com This process can be broadly categorized into two approaches: ligand-based and structure-based virtual screening.
Ligand-Based Virtual Screening (LBVS): This method utilizes the knowledge of known active inhibitors to identify new ones. A pharmacophore model is constructed based on the common three-dimensional chemical features of known MDM2 inhibitors. dovepress.com This model then serves as a 3D query to search compound databases for molecules that match these essential features, such as hydrophobic regions and hydrogen bond donors/acceptors. tandfonline.comnih.gov
Structure-Based Virtual Screening (SBVS): This approach relies on the three-dimensional crystallographic structure of the target protein. nih.gov For MDM2, the binding pocket that accommodates the key residues of the p53 protein—specifically Phe19, Trp23, and Leu26—is a well-defined target. ebrary.netnih.gov Using molecular docking programs, computational scientists can simulate how millions of candidate molecules fit into this pocket. acs.orgnih.gov The compounds are then ranked based on a scoring function that predicts their binding affinity, allowing for the selection of the most promising candidates for experimental testing. dovepress.comdoaj.org
Once initial "hit" compounds are identified, the process of ligand design and optimization begins. Structure-based rational design is a powerful strategy to iteratively improve the potency, selectivity, and pharmacokinetic properties of these initial hits to generate improved analogues. acs.orgnih.gov By analyzing the co-crystal structures of inhibitors bound to MDM2, researchers can gain precise atomic-level insights into the key interactions. nih.gov This knowledge allows for the targeted modification of the chemical scaffold to enhance its complementarity with the binding site. nih.gov For example, modifications can be designed to achieve better occupancy of the hydrophobic pockets or to form additional hydrogen bonds with key residues in the MDM2 protein. nih.gov
The development of various classes of MDM2 inhibitors has been heavily reliant on these computational approaches. Different chemical scaffolds have been explored and optimized to effectively mimic the crucial p53 residues.
The iterative cycle of computational design, chemical synthesis, and biological evaluation has proven to be a highly efficient engine for the discovery of next-generation MDM2 inhibitors like Siremadlin. mdpi.commedchemexpress.com These advanced preclinical research methodologies enable the exploration of vast chemical spaces and the rational design of molecules with improved therapeutic potential. frontiersin.org
Therapeutic Research Directions and Combination Strategies
Expanding Preclinical Efficacy in TP53 Wild-Type Neoplasms
Siremadlin (B612089) has demonstrated single-agent activity in preclinical studies involving TP53 wild-type cell lines and patient-derived xenograft models. nih.gov The therapeutic strategy centers on reactivating the tumor suppressor protein p53 by inhibiting its negative regulator, MDM2. This approach is being investigated across a spectrum of cancers.
Investigation in Additional Solid Tumor Types
Preclinical evidence has shown that siremadlin can induce apoptosis and inhibit tumor growth in various cancer models. nih.gov However, extensive research into its efficacy across a wider array of solid tumors is a key area of investigation. Studies utilizing patient-derived xenograft (PDX) models, which closely mimic the heterogeneity of human tumors, are crucial in identifying specific solid tumor types that may be particularly sensitive to siremadlin therapy. The goal is to expand its potential application beyond the initial findings and identify new patient populations who could benefit from this targeted approach.
Further Exploration in Diverse Hematological Malignancies
The efficacy of siremadlin has been noted in preclinical models of hematological malignancies, particularly acute myeloid leukemia (AML). nih.govresearchgate.net Researchers are now working to determine its potential in other blood cancers.
In preclinical evaluations, siremadlin has been assessed in various B-cell leukemia-derived cell lines. pharmacytimes.com For instance, in models of chronic lymphocytic leukemia (CLL) with wild-type TP53, siremadlin has shown the ability to induce apoptosis. pharmacytimes.com This has prompted further investigation into its role as a potential therapeutic agent for CLL and other hematological malignancies where the TP53 pathway remains intact. pharmacytimes.com The table below summarizes the sensitivity of different B-cell lines to siremadlin (HDM201).
| Cell Line | TP53 Status | Sensitivity to Siremadlin (HDM201) |
|---|---|---|
| Nalm-6 (Parental) | Wild-Type | Sensitive |
| Nalm-6 (TP53+/-) | Heterozygous Knockout | Sensitive |
| Nalm-6 (TP53-/-) | Homozygous Knockout | Resistant |
| Other TP53-mutant B-cell lines | Mutant | Resistant |
Rational Combination Therapies in Preclinical Models
To enhance the therapeutic potential of siremadlin and overcome potential resistance mechanisms, researchers are actively investigating its use in combination with other anti-cancer agents.
Synergy with Other Targeted Agents (e.g., BTK Inhibitors, BCL-2 Inhibitors)
The combination of siremadlin with other targeted therapies is a promising area of research. Preclinical studies have shown a synergistic effect when siremadlin is combined with the BCL-2 inhibitor venetoclax (B612062) in TP53 wild-type AML cell lines. researchgate.netnih.gov This combination has led to complete and lasting anti-tumor responses in various patient-derived xenograft models of AML. researchgate.netnih.gov The rationale for this combination lies in the dual targeting of two critical cell survival pathways.
While specific preclinical data on the combination of siremadlin with Bruton's tyrosine kinase (BTK) inhibitors is still emerging, the concept is of significant interest, particularly for B-cell malignancies like CLL where BTK inhibitors are a standard of care. nih.gov Combining siremadlin with BTK inhibitors could potentially offer a more profound and durable response in these cancers.
Combination with Immune Checkpoint Modulators in Immunocompetent Models
The interplay between the p53 pathway and the immune system has led to investigations into combining siremadlin with immune checkpoint inhibitors. The effective preclinical evaluation of such combinations requires the use of immunocompetent models, such as syngeneic mouse models, which have a functional immune system. nih.gov These models are essential for studying how siremadlin might modulate the tumor microenvironment and enhance the efficacy of immunotherapies. Research in this area is ongoing to determine if siremadlin can create a more favorable environment for an anti-tumor immune response when used alongside immune checkpoint modulators.
Combination with CK1α Degraders
A novel and emerging strategy involves the combination of MDM2 inhibitors like siremadlin with casein kinase 1 alpha (CK1α) degraders. Preclinical research has suggested that the combination of a selective CK1α molecular glue degrader with an MDM2 inhibitor can lead to enhanced anti-tumor effects. researchgate.net CK1α is involved in the regulation of the p53-MDM2 axis, and its degradation can further stabilize p53, amplifying the therapeutic effect of MDM2 inhibition. researchgate.net This combination represents a potentially powerful approach to maximizing p53 activation in cancer cells.
Elucidation and Overcoming Preclinical Resistance Mechanisms
The development of resistance, both intrinsic and acquired, poses a significant challenge to the long-term efficacy of targeted cancer therapies, including MDM2 inhibitors like siremadlin. nih.govoaepublish.com Preclinical research has been pivotal in identifying the molecular pathways that drive resistance and in formulating strategies to potentially overcome these hurdles.
Resistance to siremadlin and other MDM2 inhibitors can be broadly categorized as either intrinsic (pre-existing) or acquired (developing during treatment). oaepublish.com
Intrinsic Resistance: This form of resistance is present before the initiation of therapy and is often dictated by the tumor's genetic and molecular landscape beyond the essential prerequisite of wild-type TP53. nih.gov Key preclinical findings have identified several intrinsic resistance pathways:
TP53 Pathway Alterations: While siremadlin targets tumors with wild-type TP53, mutations or deletions in this gene are a primary cause of intrinsic resistance, rendering the drug's mechanism of action ineffective. nih.govpnas.org
MDM4 Overexpression: The MDM2 homolog, MDM4 (also known as MDMX), can also bind to and inhibit p53. mdpi.com Preclinical genetic screens have identified that overexpression of MDM4 can confer resistance to MDM2-specific inhibitors by maintaining p53 suppression. pnas.orgmdpi.com
Co-occurring Genetic Mutations: In preclinical models of Chronic Lymphocytic Leukemia (CLL), mutations in the SF3B1 gene have been identified as a significant determinant of intrinsic resistance to MDM2 inhibitors. nih.gov
Bcl-xL Overexpression: An unbiased in vivo genetic screen identified that activating insertions leading to enhanced expression of the anti-apoptotic protein Bcl-xL conferred reduced sensitivity to MDM2 inhibition. pnas.org
Acquired Resistance: This type of resistance emerges in tumors that are initially sensitive to treatment, following a period of exposure to the drug. oaepublish.com The most prominent mechanism of acquired resistance observed in preclinical models is:
Acquisition of TP53 Mutations: The leading cause of acquired resistance is the development of new, loss-of-function mutations within the TP53 gene, particularly in its DNA-binding domain. nih.govoaepublish.compnas.org These de novo mutations allow cancer cells to evade p53-dependent apoptosis and confer cross-resistance to a wide range of chemotherapies. nih.gov
| Resistance Type | Mechanism | Description | Key Genes/Proteins |
|---|---|---|---|
| Intrinsic | Target Pathway Inactivation | Pre-existing mutations in the TP53 gene prevent the activation of p53-mediated apoptosis. nih.govpnas.org | TP53 |
| Intrinsic | Pathway Redundancy | Overexpression of the p53 inhibitor MDM4 maintains p53 suppression despite MDM2 inhibition. pnas.org | MDM4 |
| Intrinsic | Apoptotic Evasion | Elevated levels of the anti-apoptotic protein Bcl-xL reduce sensitivity to p53 activation. pnas.org | BCL2L1 (Bcl-xL) |
| Intrinsic | Other Genetic Factors | Mutations in splicing factor genes have been linked to resistance in certain cancer types. nih.gov | SF3B1 |
| Acquired | Secondary Target Mutation | Tumors develop loss-of-function mutations in the TP53 gene during therapy, preventing drug action. nih.govoaepublish.com | TP53 |
A primary focus of preclinical research is to develop rational therapeutic combinations that can prevent or overcome resistance to siremadlin. mdpi.com The main approach involves combining siremadlin with other targeted agents to create synergistic effects or to address compensatory signaling pathways.
Combination with Kinase Inhibitors: Preclinical studies have shown that combining siremadlin with FLT3 inhibitors results in promising anti-leukemic activity in Acute Myeloid Leukemia (AML) cells that harbor an FLT3-ITD mutation. nih.gov This dual inhibition strategy aims to target two distinct oncogenic drivers simultaneously.
Targeting Parallel Pathways: Another strategy involves co-targeting pathways that contribute to resistance. For instance, combining MDM2 antagonists with CDK4/6 inhibitors has been shown to overcome intrinsic resistance in preclinical melanoma models by inducing p21. nih.gov
Inhibition of Anti-Apoptotic Proteins: Given that overexpression of anti-apoptotic proteins like Bcl-xL can confer resistance, preclinical studies have demonstrated that inactivating Bcl-xL can increase the response to MDM2 inhibition. pnas.org This provides a rationale for combining siremadlin with Bcl-2 family inhibitors.
These preclinical combination strategies are crucial for informing the design of clinical trials aimed at improving patient outcomes and circumventing the challenge of drug resistance. researchgate.netyoutube.com
Future Directions in Preclinical Research
Ongoing and future preclinical research on siremadlin is focused on expanding its therapeutic potential by exploring its effects on the tumor microenvironment, optimizing its delivery, and identifying patients most likely to respond.
The tumor suppressor p53, which is activated by siremadlin, plays a role in regulating the tumor microenvironment (TME) and inducing an immune response. nih.govnih.govmdpi.com Activation of p53 can influence the TME by altering the expression of inflammatory cytokines and chemokines. nih.govsanguinebio.com This suggests that siremadlin may exert anti-tumor effects not only by directly inducing cancer cell apoptosis but also by modulating the immune landscape. nih.gov
Preclinical studies have shown that pharmacological activation of p53 within the TME can overcome immune suppression and enhance systemic anti-tumor immunity. aacrjournals.orgnih.gov Future preclinical research will likely focus on delineating the specific effects of siremadlin on various immune cell populations (e.g., T cells, macrophages) and its potential synergy with immunotherapies like immune checkpoint inhibitors. nih.govnih.govaminer.org An MDM2 inhibitor has been shown to enhance the anti-tumor immune response in the TME when combined with PD-1 inhibition, an effect that was observed irrespective of the tumor's p53 status. nih.gov
A significant finding from preclinical studies is that the anti-tumor activity of siremadlin can be elicited through distinct molecular mechanisms depending on the dosing schedule. nih.govresearchgate.net This discovery has opened avenues for optimizing treatment regimens to maximize efficacy while managing potential toxicities.
Fractionated Low-Dose Regimens: Continuous or frequent low-dose exposure to siremadlin in preclinical models was found to induce the expression of the cell cycle inhibitor p21, leading to a delayed accumulation of apoptotic cells. nih.govresearchgate.net This suggests a mechanism primarily based on cell cycle arrest.
Pulsed High-Dose Regimens: In contrast, intermittent high-dose pulses of siremadlin were associated with a rapid and marked induction of the pro-apoptotic protein PUMA, resulting in swift apoptosis. nih.govresearchgate.net
The mechanistic basis for exploring intermittent schedules is to improve the therapeutic window. Continuous activation of p53 can lead to on-target toxicities in normal tissues, such as bone marrow suppression. nih.gov Intermittent dosing allows for recovery of these tissues between treatments, potentially mitigating side effects while still maintaining anti-tumor activity. nih.gov Preclinical studies have indicated that both daily and intermittent dosing regimens can achieve comparable long-term efficacy, supporting the clinical investigation of various schedules. nih.gov
To enhance the clinical utility of siremadlin, it is crucial to identify biomarkers that can predict which tumors will respond to treatment. nih.gov While the presence of wild-type TP53 is the primary prerequisite, it is not the sole determinant of sensitivity. nih.govnih.gov Preclinical models are essential tools for discovering and validating novel predictive biomarkers. youtube.comcancerworld.net
Key biomarkers under investigation include:
TP53 and MDM2 Status: The foundational biomarkers for siremadlin response are the presence of wild-type TP53 and, in many cases, the amplification or overexpression of the MDM2 gene. nih.gov Conversely, TP53 mutations are a clear biomarker of resistance. nih.gov
Gene Expression Signatures: Beyond single genes, preclinical research is exploring broader gene expression profiles. Transcriptomic analysis of sensitive versus resistant preclinical models can identify signatures that predict response or non-response. youtube.com
Co-occurring Genetic Alterations: As seen with SF3B1 mutations in CLL models, the presence of other specific mutations can function as negative predictive biomarkers, indicating a lower likelihood of response. nih.gov
Future efforts will likely involve the use of advanced techniques, such as deep learning and multi-omic analyses of preclinical data, to develop composite biomarkers that integrate genomic, transcriptomic, and proteomic data for more accurate patient stratification. youtube.comnih.govresearchgate.net
| Biomarker | Type | Indication | Rationale |
|---|---|---|---|
| Wild-Type TP53 | Positive Predictive | Sensitivity | A functional p53 pathway is required for siremadlin's mechanism of action. nih.gov |
| MDM2 Amplification/Overexpression | Positive Predictive | Sensitivity | Tumors with high MDM2 levels are often dependent on this oncogene to suppress p53, making them vulnerable to MDM2 inhibition. nih.gov |
| TP53 Mutation | Negative Predictive | Resistance | Mutations in TP53 render the target pathway non-functional. nih.govpnas.org |
| SF3B1 Mutation (in CLL) | Negative Predictive | Resistance | Preclinical studies have linked mutations in this gene to intrinsic resistance. nih.gov |
| High PUMA Induction | Pharmacodynamic | Response (High-Dose) | Indicates successful on-target engagement leading to a pro-apoptotic response. nih.govresearchgate.net |
| High p21 Induction | Pharmacodynamic | Response (Low-Dose) | Indicates successful on-target engagement leading to cell cycle arrest. nih.govresearchgate.net |
Q & A
Q. How to ensure reproducibility in this compound studies?
Q. What controls are essential for in vivo toxicity studies of Siremadlin?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
